molecular formula C8H7F3O B12304311 2,2-Difluoro-1-(4-fluorophenyl)ethanol

2,2-Difluoro-1-(4-fluorophenyl)ethanol

Cat. No.: B12304311
M. Wt: 176.14 g/mol
InChI Key: PRJOFDKFNPJZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(4-fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(4-fluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(4-fluorophenyl)ethanol is unique due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H

InChI Key

PRJOFDKFNPJZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.